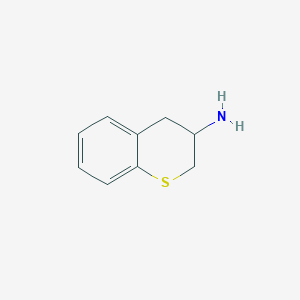

Thiochroman-3-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiochroman-3-ylamine is a chemical compound with the molecular weight of 201.72 . It is typically found in the form of a white solid .

Synthesis Analysis

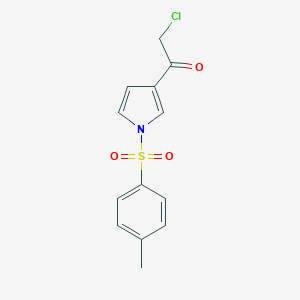

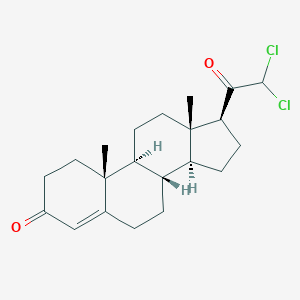

The synthesis of thiochroman-3-ylamine and its derivatives has been a subject of research for many years . Classical methods for the synthesis of the thiochromone system, which is not found in living organisms, involve the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid and cyclization of acrylates obtained from thiophenols and propiolates .Molecular Structure Analysis

The molecular structure of Thiochroman-3-ylamine is characterized by a benzene nucleus (ring A) fused with a dihydropyran (ring B) . The absence of a double bond between C-2 and C-3 distinguishes it from chromone .Chemical Reactions Analysis

Thiochroman-3-ylamine and its derivatives have been found to exhibit various types of reactivity . The introduction of an electron-withdrawing substituent at position 3 of thiochromones substantially increases their reactivity .Physical And Chemical Properties Analysis

Thiochroman-3-ylamine is a white solid . It has a molecular weight of 201.72 .科学的研究の応用

Medicinal Chemistry: Antileishmanial Agents

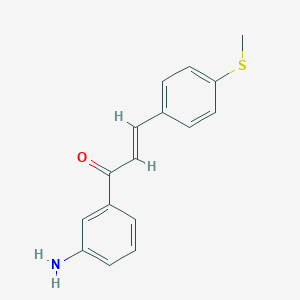

Thiochroman derivatives, including Thiochroman-3-ylamine, have been explored for their potential as antileishmanial agents. These compounds have shown promising biological activities due to their structural relationship with chromones, which are known as privileged scaffolds in medicinal chemistry . Specifically, thiochroman derivatives bearing a vinyl sulfone moiety have demonstrated high antileishmanial activity and low cytotoxicity, making them potential candidates for treating cutaneous leishmaniasis .

Materials Science: Functional Group Introduction

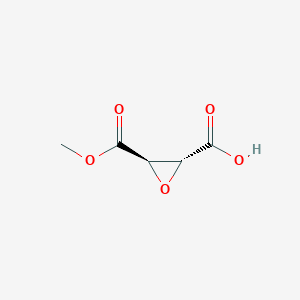

In materials science, Thiochroman-3-ylamine can be used to introduce functional groups onto thiochromanones. This method offers new opportunities for studying the biological activities of these sulfur-containing heterocycles and their further applications in materials science . The ability to add diverse functional groups makes Thiochroman-3-ylamine a valuable tool for creating novel materials with specific properties.

Environmental Science: Spectroscopy Techniques

Thiochroman-3-ylamine and its derivatives can be analyzed using various spectroscopy techniques to identify their structures and potential environmental applications. Spectroscopy, including UV-Visible, IR, X-ray, NMR, and atomic absorption spectroscopy, is crucial for the qualitative analysis and quantitative detection of pollutants . These techniques can help in understanding the environmental impact of Thiochroman-3-ylamine and its role in bioremediation processes.

Analytical Chemistry: Chemical Identification

In analytical chemistry, Thiochroman-3-ylamine is used to confirm the identity and purity of chemical compounds. It is provided to researchers as part of a collection of unique chemicals, although analytical data is not collected for this product by suppliers . Its role in the identification process is vital for ensuring the integrity of chemical analyses and research.

Pharmacology: Drug Development

Thiochroman-3-ylamine plays a role in pharmacology, particularly in the development of new drugs. Its structural characteristics make it a candidate for synthesizing various pharmacologically active derivatives. These derivatives can be tested for a range of activities, such as antileishmanial properties, which could lead to new treatments for diseases .

Biochemistry: Biological Activity Studies

In biochemistry, Thiochroman-3-ylamine is significant for studying the biological activities of S-containing heterocyclic compounds. Its relationship with chromones allows researchers to explore its potential in various biochemical applications, including as a scaffold for synthesizing compounds with desired biological activities .

作用機序

Safety and Hazards

特性

IUPAC Name |

3,4-dihydro-2H-thiochromen-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJPRXLPAGOYFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSC2=CC=CC=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552518 |

Source

|

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiochroman-3-ylamine | |

CAS RN |

124499-23-6 |

Source

|

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI)](/img/structure/B40861.png)

![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one](/img/structure/B40885.png)